molecular formula C16H16Cl2N2O2 B4129472 N-(2,3-dichlorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea

N-(2,3-dichlorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea

Cat. No. B4129472
M. Wt: 339.2 g/mol
InChI Key: XFTBUDSEECJLNB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of derivatives similar to N-(2,3-dichlorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea involves directed lithiation and subsequent reactions with various electrophiles, yielding high yields of substituted products. For example, directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate leads to doubly lithiated products which, upon reaction with electrophiles, give substituted products with high yields. This process is indicative of the synthetic pathways that could be applied to the compound (Smith et al., 2013).

Molecular Structure Analysis The structural analysis of related compounds, such as 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, involves characterizing their structure through various spectroscopic methods (e.g., NMR, ESI-MS) and single-crystal X-ray diffraction. Such studies reveal detailed insights into the molecular geometry, conformation, and electronic structure of these compounds, which are crucial for understanding their reactivity and properties (Hu et al., 2018).

Chemical Reactions and Properties Chemical reactions involving N-(2,3-dichlorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea and its analogs can include a variety of transformations, such as the Lossen rearrangement for the synthesis of ureas from carboxylic acids. This process demonstrates the versatile reactivity of urea compounds in synthesizing a wide range of derivatives under mild conditions (Thalluri et al., 2014).

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-22-14-8-3-2-5-11(14)9-10-19-16(21)20-13-7-4-6-12(17)15(13)18/h2-8H,9-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTBUDSEECJLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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